Budesonide-d8
Overview
Description
Budesonide-d8 is a deuterium-labeled analog of Budesonide, a widely used corticosteroid. Budesonide is known for its anti-inflammatory properties and is commonly used in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and various inflammatory bowel diseases. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification in biological systems .
Mechanism of Action
Target of Action
Budesonide-d8, like its parent compound Budesonide, primarily targets the glucocorticoid receptor (GR) . This receptor plays a crucial role in regulating inflammation and immune responses .
Mode of Action
This compound acts as an agonist for the glucocorticoid receptor . Upon binding to the receptor, it controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . This interaction with its targets leads to potent glucocorticoid activity and weak mineralocorticoid activity .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to inhibit LPS-induced TNF-α release from human peripheral blood mononuclear cells . It also reduces levels of IL-1β and eotaxin in the lungs and the number of eosinophils and neutrophils in bronchoalveolar lavage fluid . Furthermore, it decreases colon wet weight and colonic myeloperoxidase (MPO) activity .
Pharmacokinetics
After inhalation, absorption of this compound is rapid . In children aged 3 to 6 years, the total systemic availability of Budesonide after dosing with a jet nebulizer was approximately 6% of the labeled dose . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, is metabolized by the liver cytochrome P450 system, and is primarily excreted in the urine as metabolites . The elimination half-life is approximately 2 to 3.6 hours .
Result of Action
The molecular and cellular effects of this compound’s action include reducing the size of lung tumors, reversing DNA hypomethylation, and modulating mRNA expression of genes . It also promotes airway epithelial barrier integrity following double-stranded RNA challenge .
Action Environment
The environment can influence the action of this compound. For instance, in a three-dimensional environment, low nanomolar concentrations of Budesonide strongly reduced pancreatic ductal adenocarcinoma (PDAC) cell proliferation in a GR-dependent manner . This suggests that the microenvironment influences the susceptibility of PDAC cells to glucocorticoids . Additionally, environmental exposure of Budesonide resulting from patient use is expected to be negligible due to its extensive metabolism .
Biochemical Analysis
Biochemical Properties
Budesonide-d8 plays a significant role in biochemical reactions, particularly those involving glucocorticoid receptors. It acts as an agonist of these receptors, which are involved in regulating inflammation and immune responses. This compound interacts with enzymes such as cytochrome P450 3A4, which is responsible for its metabolism. The interaction with cytochrome P450 3A4 leads to the formation of metabolites like 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone . These interactions are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Cellular Effects
This compound affects various types of cells and cellular processes. In pancreatic cancer cells, for instance, it has been shown to reduce cell proliferation and induce metabolic reprogramming. This compound influences cell signaling pathways by modulating the activity of glucocorticoid receptors, leading to changes in gene expression and cellular metabolism . This compound also impacts the expression of inflammatory cytokines, thereby reducing inflammation in conditions like asthma and inflammatory bowel disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the nucleus and bind to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammatory and immune responses . This compound also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Additionally, it modulates the expression of genes involved in metabolic processes, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound maintains its stability for extended periods when stored at appropriate temperatures . Over time, the compound’s effects on cellular function can vary, with long-term exposure leading to sustained anti-inflammatory effects and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, this compound can cause toxic effects, including adrenal suppression and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its metabolism by cytochrome P450 enzymes. The compound is metabolized to 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone, which are then further processed and excreted . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and serum albumin . This binding influences its distribution and availability in different tissues, affecting its therapeutic efficacy and side effect profile.
Subcellular Localization
This compound localizes to specific subcellular compartments, primarily the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene transcription . This subcellular localization is essential for the compound’s mechanism of action and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Budesonide-d8 involves the incorporation of deuterium atoms into the Budesonide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. Solid-phase extraction (SPE) techniques are commonly employed to isolate and purify the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Budesonide-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Budesonide can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Deuterium atoms can be substituted at specific positions to create this compound.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various deuterated metabolites of Budesonide, which are useful in pharmacokinetic and metabolic studies .
Scientific Research Applications
Budesonide-d8 has a wide range of scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of Budesonide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Budesonide.
Industry: Applied in the development of new formulations and delivery methods for corticosteroids
Comparison with Similar Compounds
Similar Compounds
Fluticasone: Another corticosteroid used in the treatment of asthma and COPD.
Beclomethasone: A corticosteroid with similar anti-inflammatory properties.
Mometasone: Used for similar indications but with different pharmacokinetic properties
Uniqueness of Budesonide-d8
This compound is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate quantification of the compound is essential .
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-SMANYZGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114046 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105542-94-6 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?
A1: this compound serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of this compound from budesonide during mass spectrometry analysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.